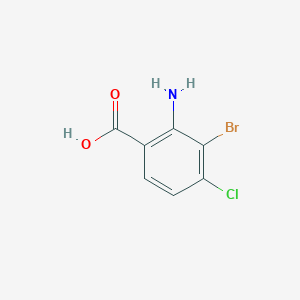

2-Amino-3-bromo-4-chlorobenzoic acid

Description

Contextualization of Halogenated Anthranilic Acid Derivatives in Organic Synthesis

Halogenated anthranilic acid derivatives are a class of compounds that have demonstrated significant utility in organic synthesis. Anthranilic acid, or 2-aminobenzoic acid, and its analogues serve as crucial precursors in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. core.ac.ukijpsjournal.com The introduction of halogen atoms onto the anthranilic acid scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity.

These derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ijpsjournal.com For instance, halogen-substituted anthranilic acids have been investigated for the development of novel androgen receptor antagonists for potential use in prostate cancer therapy. nih.gov Furthermore, they are integral to the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. nih.gov The strategic placement of halogens can enhance the lipophilicity of molecules, potentially improving their bioavailability, and can also serve as a handle for further chemical modifications through cross-coupling reactions. nih.gov

Rationale for Comprehensive Investigation of 2-Amino-3-bromo-4-chlorobenzoic acid

The specific substitution pattern of this compound provides a compelling case for its detailed investigation. The presence of three different functional groups—an amino group, a carboxylic acid, and two distinct halogen atoms—offers multiple sites for chemical modification. This multi-functional nature allows for a diversity-oriented synthesis approach, enabling the creation of a library of complex molecules from a single starting material.

The bromine atom, in particular, is a versatile functional group in organic synthesis, readily participating in a variety of cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of intricate molecular frameworks. The chlorine atom, while generally less reactive than bromine in such reactions, still influences the electronic nature of the aromatic ring and can participate in certain transformations under specific conditions. The amino and carboxylic acid groups provide opportunities for amide bond formation, esterification, and the synthesis of various heterocyclic systems. The unique spatial arrangement of these substituents can also impart specific conformational constraints on the resulting molecules, which can be crucial for their interaction with biological targets.

Overview of Current Research Landscape and Emerging Trends in Polyhalogenated Benzoic Acids

The field of polyhalogenated benzoic acids is an active area of research with diverse applications. These compounds are being explored for their potential in medicinal chemistry, materials science, and environmental science. In medicinal chemistry, polyhalogenated benzoic acids are investigated as scaffolds for the development of new drugs. The halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the molecules, leading to enhanced therapeutic efficacy. researchgate.net

A recent trend in materials science is the use of functionalized benzoic acid derivatives as inhibitors in atomic layer deposition (ALD), a technique for creating ultra-thin films. mdpi.com The adsorption and self-assembly of these molecules on surfaces can be controlled by their substitution pattern, paving the way for the development of advanced materials with tailored properties. Furthermore, the unique electronic and structural features of polyhalogenated benzoic acids make them interesting candidates for the design of novel organic electronic materials and polymers. Research is also focused on the environmental fate and toxicological profiles of polyhalogenated aromatic compounds, driving the development of new analytical methods for their detection and remediation. mdpi.com

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is limited in the public domain, computational and database-derived properties provide valuable insights into its chemical and physical nature.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1698146-49-4 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)Br)Cl |

| InChI Key | VHGUTMWHZMCGGV-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data Type | Predicted Values |

| ¹H NMR | Due to the complex substitution pattern, the aromatic protons would likely appear as distinct signals in the downfield region of the spectrum. The chemical shifts would be influenced by the electronic effects of the amino, bromo, chloro, and carboxyl groups. |

| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be characteristic of a polysubstituted benzene (B151609) ring. The carboxyl carbon would appear at the most downfield position. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight, with additional peaks for the different isotopic combinations. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region. |

This compound represents a molecule of significant synthetic potential due to its unique arrangement of functional groups. While dedicated research on this specific compound is not yet widespread, its position within the well-established class of halogenated anthranilic acid derivatives suggests a promising future in the development of novel organic materials and bioactive compounds. Further experimental investigation into its synthesis, reactivity, and properties is warranted to fully unlock its potential for advancing various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGUTMWHZMCGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromo 4 Chlorobenzoic Acid

Strategic Halogenation and Amination Approaches to Substituted Benzoic Acids

The construction of 2-amino-3-bromo-4-chlorobenzoic acid typically involves a multi-step sequence starting from a simpler benzoic acid derivative. The order of substituent introduction is critical for directing the functional groups to the desired positions (ortho, meta, para) relative to each other. A logical synthetic pathway involves the sequential halogenation and amination of a suitable benzoic acid precursor.

Regioselective Bromination Techniques

Regioselective bromination is essential for placing the bromine atom specifically at the C-3 position. The choice of brominating agent and reaction conditions is determined by the directing effects of the substituents already present on the aromatic ring. For instance, in a precursor like 2-amino-4-chlorobenzoic acid, the amino (-NH₂) group is a powerful activating, ortho-, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating, meta-directors. The strong activating effect of the amino group would direct the incoming electrophile (bromine) to the positions ortho and para to it (C-3 and C-5).

Common electrophilic brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS). The use of an NBS/sulfuric acid system has been reported for the monobromination of 2-chlorobenzoic acid, demonstrating a method to control regioselectivity. google.com In the case of highly activated systems like anilines, milder conditions are often necessary to prevent over-bromination and side reactions. beilstein-journals.org The use of indole-based organocatalysts in lipophilic media has been shown to achieve excellent regioselectivity in the bromination of various aromatics. rsc.org

| Method | Reagent/Catalyst | Key Features | Reference |

| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) / H₂SO₄ | Effective for monobromination of deactivated rings. google.com | google.com |

| Organocatalysis | Indole-based catalyst with NBS | High regioselectivity, environmentally benign conditions. rsc.org | rsc.org |

| Metal Halide Catalysis | CuBr₂ in Ionic Liquid | High para-selectivity for unprotected anilines, milder conditions. beilstein-journals.org | beilstein-journals.org |

Selective Chlorination Protocols

Selective chlorination is required to introduce the chlorine atom at the C-4 position. Similar to bromination, the regiochemical outcome is governed by the existing substituents. If starting with a 2-amino-3-bromobenzoic acid precursor, the incoming chloro group would be directed by the combined influence of the amino, bromo, and carboxyl groups.

A variety of chlorinating agents are available, including N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and copper(II) chloride (CuCl₂). beilstein-journals.org The use of CuCl₂ in ionic liquids has proven effective for the para-chlorination of unprotected anilines with high regioselectivity. beilstein-journals.org For complex molecules, methods that offer high functional group tolerance are crucial. Recent advances include the use of an azidoiodinane with a copper(II) chloride complex for the selective chlorination of C(sp³)–H bonds, highlighting the development of highly specialized reagents. nih.gov Another approach involves using LiCl as a chlorine source with Selectfluor as an oxidant, which has been successful for the regioselective chlorination of 2-aminopyridines. rsc.org A patented method for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid utilizes dichlorohydantoin for the chlorination step. google.com

| Method | Reagent/Catalyst | Key Features | Reference |

| Electrophilic Aromatic Substitution | Dichlorohydantoin / Benzoyl peroxide | Effective for chlorination of activated aminobenzoic acids. google.com | google.com |

| Metal Halide Catalysis | CuCl₂ in Ionic Liquid | High para-selectivity for unprotected anilines. beilstein-journals.org | beilstein-journals.org |

| Selectfluor-promoted | LiCl / Selectfluor | Mild conditions, high regioselectivity for amino-heterocycles. rsc.org | rsc.org |

Introduction of the Amino Group via Reduction or Substitution Reactions

The introduction of the amino group is a pivotal step. A common and reliable method is the nitration of a suitable dihalogenated benzoic acid precursor (e.g., 3-bromo-4-chlorobenzoic acid), followed by the reduction of the resulting nitro group. The nitro group is a strong deactivating, meta-director, which would be introduced at a position meta to the carboxyl group and influenced by the halogens. Subsequent reduction of the nitro group to an amine can be achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This two-step process is a well-established route for synthesizing substituted anilines. google.comorgsyn.org

Alternatively, direct amination via nucleophilic aromatic substitution can be employed. This often requires the presence of strongly electron-withdrawing groups to activate the ring. For less activated aryl halides, transition-metal-catalyzed cross-coupling reactions are necessary. Copper-catalyzed amination procedures have been developed that allow for the chemo- and regioselective coupling of 2-bromobenzoic acids and 2-chlorobenzoic acids with various amines, eliminating the need to protect the carboxylic acid group. nih.govnih.gov

| Method | Pathway | Reagents | Key Features | Reference |

| Nitration/Reduction | Two-step | 1. HNO₃/H₂SO₄2. H₂/Pd-C or Sn/HCl | Versatile and widely used for aniline (B41778) synthesis. google.comorgsyn.org | google.comorgsyn.org |

| Copper-Catalyzed Amination | One-step Cross-Coupling | Amine source, Copper catalyst (e.g., CuI) | Direct introduction of the amino group, chemo- and regioselective. nih.govnih.gov | nih.govnih.gov |

Multi-Component and Cascade Reactions in the Synthesis of Complex Benzoic Acid Derivatives

Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) and cascade reactions to construct complex molecules in a single step from multiple starting materials. researchgate.net These strategies enhance efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov

While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied to synthesize highly substituted benzoic acid derivatives. rug.nl For example, MCRs have been used to create benzo-fused γ-lactams starting from benzoic acid derivatives, an amine, and a third component that provides the final carbon atom. nih.gov Such strategies demonstrate the potential for converging three or more simple molecules to rapidly build molecular complexity. rsc.orgbeilstein-journals.orgnih.gov

Exploration of Green Chemistry Principles in Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles. taylorfrancis.com

Key areas for applying green chemistry include:

Safer Reagents and Solvents: Traditional electrophilic halogenations often use hazardous reagents like elemental bromine and chlorine in chlorinated solvents. rsc.orgrsc.org Greener alternatives include using halide salts (e.g., LiCl, CuCl₂) or N-halosuccinimides, which are solid and easier to handle. beilstein-journals.orgdigitellinc.com Replacing hazardous solvents with more environmentally benign options like water, ethanol (B145695), or ionic liquids is a primary goal. beilstein-journals.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, leading to less waste (higher atom economy). acs.org Organocatalytic methods for halogenation represent a move away from heavy-metal catalysts. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs and cascade reactions are inherently more atom-economical than linear, multi-step syntheses.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of catalytic systems that operate under mild conditions is an active area of research. rsc.org

An example of a greener halogenation protocol is the use of copper halides in ionic liquids, which allows for the regioselective halogenation of unprotected anilines at room temperature, avoiding the need for protecting groups and harsh solvents. beilstein-journals.org

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Prevention | Design syntheses to minimize waste. | Use of catalytic methods instead of stoichiometric reagents. | acs.org |

| Atom Economy | Maximize incorporation of starting materials. | Employing Multi-Component Reactions (MCRs). | nih.govacs.org |

| Less Hazardous Synthesis | Use substances with little or no toxicity. | Replacing elemental bromine with N-Bromosuccinimide (NBS). digitellinc.com | digitellinc.com |

| Safer Solvents | Avoid auxiliary substances or use benign ones. | Using ionic liquids or water instead of chlorinated solvents. beilstein-journals.org | beilstein-journals.org |

| Catalysis | Use catalytic reagents over stoichiometric ones. | Indole-catalyzed bromination. rsc.org | rsc.org |

Sophisticated Spectroscopic and Crystallographic Characterization of 2 Amino 3 Bromo 4 Chlorobenzoic Acid

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

An FT-IR spectrum for 2-Amino-3-bromo-4-chlorobenzoic acid would be expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H, C=C) functional groups, as well as vibrations corresponding to the carbon-halogen (C-Br, C-Cl) bonds. However, no experimentally obtained FT-IR spectra or corresponding peak analyses for this specific molecule have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. A full structural elucidation would typically involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule, including those on the aromatic ring, the amine group, and the carboxylic acid group. Information on the number of distinct protons, their chemical shifts, and their coupling patterns would be critical for confirming the substitution pattern on the benzene (B151609) ring. No such experimental ¹H NMR data for this compound is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the aromatic ring and the carboxyl group, would produce a distinct signal. This analysis is fundamental for confirming the molecular structure, but no published ¹³C NMR data exists for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).

For this compound (C₇H₅BrClNO₂), HRMS provides an experimental mass that can be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. The close agreement between the measured and calculated mass validates the molecular formula. Predicted HRMS data indicates the expected m/z values for various adducts of the molecule. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

| [M+NH₄]⁺ | 266.95304 |

| [M+K]⁺ | 287.88238 |

Data derived from predicted values.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) analysis, when a suitable single crystal can be grown, offers an unparalleled level of structural detail. By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, the precise coordinates of each atom in the crystal's unit cell can be determined.

Table 2: Typical Crystallographic Parameters Obtainable from SC-XRD for Substituted Benzoic Acids

| Parameter | Description | Example Data (from 2-Amino-4-chlorobenzoic acid) researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | C2/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 15.4667 Å, b = 3.7648 Å, c = 23.7598 Å, β = 93.015° |

| Volume (V) | The volume of the unit cell. | 1381.59 ų |

| Z | The number of molecules per unit cell. | 8 |

This table is illustrative of the type of data obtained from SC-XRD analysis of similar compounds.

PXRD is particularly valuable for confirming the phase purity of a synthesized compound by comparing its experimental pattern to one simulated from SC-XRD data. nih.gov It is also the primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties. The PXRD pattern will differ for each polymorphic form, allowing for their identification and characterization. nih.gov The technique is essential for quality control in ensuring the consistency of the solid form of a material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The benzene ring itself, along with the carboxyl, amino, bromo, and chloro substituents, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The amino and carboxyl groups, in particular, can significantly affect the electronic structure and the resulting spectrum. Studies on similar substituted benzoic and aminopyridine derivatives utilize UV-Vis spectroscopy to characterize the electronic properties of the compounds and their assemblies. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 200 - 400 |

| n → π* | Carbonyl group (C=O) | 250 - 350 |

The exact λmax values and molar absorptivities would need to be determined experimentally.

Computational Chemistry and Theoretical Modelling of 2 Amino 3 Bromo 4 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. While specific studies on 2-Amino-3-bromo-4-chlorobenzoic acid are not extensively available, research on structurally similar compounds such as 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid provides a strong basis for understanding its behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For analogous compounds like 2-Amino-4-chlorobenzoic acid, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine their ground state molecular structures and spectroscopic data. These calculations are crucial for predicting molecular properties such as dipole moment, polarizability, and hyperpolarizability. The geometry of the molecule is optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For instance, the optimized ground state energy for the related molecule 2-Amino-4-chlorobenzoic acid was found to be -935.9545 atomic units.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are another class of quantum chemical calculations that provide high-accuracy predictions of molecular properties. These methods, in conjunction with DFT, are instrumental in predicting spectroscopic properties. For example, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental data. Theoretical calculations have also been successfully used to predict the vibrational spectra (FT-IR and FT-Raman) of related molecules, aiding in the detailed assignment of vibrational modes.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's excitability and ability to engage in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the ability of a molecule to donate an electron and is associated with its nucleophilic character. In aromatic systems, the HOMO is often a π-orbital. For related amino-chlorobenzoic acids, the electronic density of the HOMO is typically localized on the amino group and the aromatic ring. This suggests that these regions are the most susceptible to electrophilic attack. The energy of the HOMO is a critical factor; a higher HOMO energy indicates a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, reflecting its electrophilic character. The LUMO is the first available empty molecular orbital. In molecules similar to this compound, the LUMO densities are often localized on the carboxylic acid group and the carbon atoms of the benzene (B151609) ring. A lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.12 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.58 |

Data based on calculations for 2-Amino-4-chlorobenzoic acid, a structurally related compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around the molecule. Different colors on the MEP surface indicate different electrostatic potential values.

Red regions: These areas represent the most negative electrostatic potential and are indicative of sites prone to electrophilic attack. In molecules like this compound, these regions are typically located around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons.

Blue regions: These areas correspond to the most positive electrostatic potential and are the likely sites for nucleophilic attack. The hydrogen atoms of the amino group and the carboxylic acid group are usually the most electropositive regions.

Green regions: These areas represent neutral or near-zero electrostatic potential.

The MEP surface analysis for related benzoic acid derivatives shows that the oxygen atoms of the carbonyl group have the most negative potential, making them strong nucleophilic sites. Conversely, the hydroxyl hydrogen atom acts as a prominent electrophilic site. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions and predicting the chemical behavior of the molecule.

Investigations of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture and solid-state properties of molecular crystals. In the case of this compound, a combination of hydrogen bonding, halogen bonding, π-stacking, and van der Waals forces are anticipated to dictate its crystal packing and molecular aggregation. Theoretical modeling provides a powerful tool to investigate these intricate interactions.

The molecular structure of this compound, featuring both a carboxylic acid group (-COOH) and an amino group (-NH₂), makes it a prime candidate for forming extensive intermolecular hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Similarly, the amino group can donate its two hydrogen atoms and the nitrogen atom can act as a hydrogen bond acceptor.

Computational studies on analogous molecules, such as 2-amino-4-chlorobenzoic acid and 4-amino-3-bromobenzoic acid, have revealed the prevalence of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. researchgate.netnih.gov This is a common motif in carboxylic acids. nih.gov Additionally, N—H⋯O hydrogen bonds involving the amino group and the carboxylic acid group are also expected to be significant, linking these dimers into larger polymeric chains or sheets. nih.gov The presence of halogens can influence the strength and geometry of these hydrogen bonds through electronic effects.

Intramolecular hydrogen bonding between the amino group and the carboxylic acid group (N—H⋯O) is also a possibility, which could influence the conformation of the molecule. researchgate.net Density Functional Theory (DFT) calculations are instrumental in predicting the geometry and energetics of these hydrogen bonds.

Table 1: Predicted Hydrogen Bond Parameters in this compound Dimers (Hypothetical Data)

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

| O—H···O | 1.7 - 1.9 | 170 - 180 | -7 to -9 |

| N—H···O | 2.0 - 2.2 | 160 - 170 | -3 to -5 |

Note: This data is hypothetical and extrapolated from studies on similar molecules. Actual values would require specific computational analysis of this compound.

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The electrophilicity of the halogen atom, often referred to as the σ-hole, is influenced by the electron-withdrawing nature of the aromatic ring and other substituents.

The presence of the aromatic benzene ring in this compound allows for π-stacking interactions between adjacent molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. nih.gov The substitution pattern on the aromatic ring, with its bulky and electron-withdrawing halogen and amino groups, will influence the preferred stacking geometry to minimize steric hindrance and optimize electrostatic interactions.

Theoretical Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful tool for understanding the vibrational modes of a molecule and for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies, one can predict the positions of vibrational bands corresponding to specific functional groups and molecular motions.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies for the stretching and bending modes of the N-H, O-H, C=O, C-C, C-Br, and C-Cl bonds. These predicted frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental data. icm.edu.pl

The correlation between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. For example, the O-H stretching frequency is highly sensitive to hydrogen bonding; a shift to lower wavenumbers in the experimental spectrum compared to the calculated gas-phase monomer spectrum is a strong indicator of hydrogen bond formation.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Expected Experimental Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3500 | 3450 - 3550 |

| N-H stretch (symmetric) | ~3400 | 3350 - 3450 |

| O-H stretch (in dimer) | ~3000 | 2800 - 3200 (broad) |

| C=O stretch | ~1680 | 1670 - 1700 |

| C-N stretch | ~1300 | 1280 - 1350 |

| C-Cl stretch | ~750 | 700 - 800 |

| C-Br stretch | ~650 | 600 - 700 |

Note: This data is hypothetical and based on typical ranges for these functional groups and computational studies of similar molecules. icm.edu.plresearchgate.net A direct experimental and computational study of this compound is required for precise values.

Chemical Reactivity and Derivatization Strategies for 2 Amino 3 Bromo 4 Chlorobenzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 2-amino-3-bromo-4-chlorobenzoic acid is a versatile handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved through several established methods. The choice of method often depends on the desired ester and the scale of the reaction.

One common approach is acid-catalyzed esterification, often referred to as Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For amino acids, the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature has been reported as an efficient method for the synthesis of methyl esters. nih.gov This approach is advantageous due to its mild reaction conditions and simple workup. nih.gov Another effective reagent for esterification is thionyl chloride (SOCl₂) in the corresponding alcohol. nih.gov

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Reversible; requires removal of water or excess alcohol |

| Trimethylchlorosilane | Alcohol (e.g., Methanol), TMSCl | Room Temperature | Mild conditions, good to excellent yields |

| Thionyl Chloride | Alcohol, SOCl₂ | 0 °C to Room Temperature | Forms the acyl chloride in situ |

Amidation Reactions

The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is typically challenging and requires high temperatures. Therefore, the carboxylic acid is usually activated first.

A common strategy involves the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate amide bond formation. Lewis acid catalysts have also been explored for the direct amidation of unprotected amino acids, offering a protecting-group-free approach. nih.govresearchgate.net For instance, titanium tetrafluoride has been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net

| Amidation Strategy | Typical Reagents | General Conditions | Notes |

| Coupling Reagents | DCC or EDC, HOBt, Amine | Room Temperature | Widely used in peptide synthesis |

| Lewis Acid Catalysis | TiF₄, Amine | Reflux in Toluene | Offers a direct amidation pathway |

| Acyl Chloride Formation | SOCl₂ or Oxalyl Chloride, then Amine | 0 °C to Room Temperature | Two-step process |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. For halogenated aromatic carboxylic acids, decarboxylation can be achieved by heating in the presence of water at temperatures ranging from 80 to 180 °C. google.com The presence of other acids can also facilitate this reaction at elevated temperatures. google.com The decarboxylation of anthranilic acid itself is known to occur upon heating above its melting point or by boiling in water, a process that can be acid-catalyzed. researchgate.net

The resulting 2-bromo-3-chloroaniline (B79519) from the decarboxylation of this compound can serve as a precursor for further synthetic manipulations. Alternatively, decarboxylative halogenation, also known as halodecarboxylation, can be employed to replace the carboxylic acid group with a halogen atom, providing access to different regioisomers than might be obtained through direct aromatic halogenation. nih.govacs.org

Synthetic Manipulations of the Amino Group

The amino group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functionalities through diazotization, acylation, and alkylation reactions.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine of this compound can be converted to a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of transformations to introduce different substituents onto the aromatic ring.

The Sandmeyer reaction is a classic and widely utilized transformation of aryl diazonium salts. wikipedia.org It involves the reaction of the diazonium salt with a copper(I) salt to introduce a halide (Cl, Br), a cyano group, or other functionalities. wikipedia.orgnih.gov This provides a powerful method for further functionalizing the aromatic ring of the parent molecule. For example, diazotization followed by a Sandmeyer reaction with cuprous bromide would yield 2,3-dibromo-4-chlorobenzoic acid. Similarly, using cuprous cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. It's important to note that diazonium salts of aminobenzoic acids can be sensitive to nucleophilic attack by water, which can lead to the formation of hydroxybenzoic acids as byproducts. scirp.orgscirp.org

| Sandmeyer Reaction Product | Reagent | Resulting Functional Group |

| Aryl Chloride | CuCl | -Cl |

| Aryl Bromide | CuBr | -Br |

| Aryl Cyanide | CuCN | -CN |

| Aryl Hydroxide | Cu₂O, H₂O | -OH |

Acylation and Alkylation Reactions

The nucleophilic amino group can readily undergo acylation and alkylation reactions to form a variety of derivatives.

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. N-acylated amino acids are of interest in various fields, and their synthesis can be achieved through various methods, including enzymatic catalysis in aqueous media. nih.gov The Schotten-Baumann reaction, which involves the use of an acid chloride in the presence of a base, is a classical method for N-acylation.

Alkylation of the amino group introduces an alkyl substituent. This can be achieved by reacting the amino acid with an alkyl halide. However, over-alkylation to form secondary and tertiary amines can be a challenge. More controlled methods for N-alkylation include reductive amination with an aldehyde or ketone in the presence of a reducing agent. Recent advancements have focused on catalytic N-alkylation of unprotected amino acids with alcohols, which is a more sustainable approach with water as the only byproduct. nih.gov

| Reaction Type | Typical Reagents | Product Type |

| N-Acylation | Acid Chloride, Acid Anhydride | N-Acylamino acid |

| N-Alkylation | Alkyl Halide, Base | N-Alkylamino acid |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkylamino acid |

| Catalytic N-Alkylation | Alcohol, Catalyst (e.g., Ru-based) | N-Alkylamino acid |

Condensation Reactions with Carbonyl Compounds

The presence of a primary amino group in this compound allows it to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, and is often catalyzed by an acid.

The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the aromatic ring. The bromo, chloro, and carboxylic acid groups are all electron-withdrawing, which decreases the nucleophilicity of the amino group. However, the reaction is generally feasible under appropriate conditions, such as refluxing in a suitable solvent. asianpubs.org For instance, the synthesis of Schiff bases from substituted aminobenzoic acids and various aldehydes is a well-established method. internationaljournalcorner.com

An attempt to prepare a Schiff base from the closely related 2-amino-4-chlorobenzoic acid and salicylaldehyde (B1680747) by heating in ethanol (B145695) was reported to be unsuccessful, yielding only the starting material upon recrystallization. nih.govresearchgate.net This suggests that the specific reaction conditions are crucial and that the combination of electronic deactivation and potential steric hindrance from the ortho-substituents may pose challenges. Nevertheless, the formation of imines from this compound remains a viable strategy for derivatization, potentially requiring stronger dehydrating agents or more forcing conditions.

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B | Product Type | Typical Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) | Ethanol or Methanol, reflux, catalytic acid |

Aromatic Ring Functionalization and Cross-Coupling Reactions

The halogenated aromatic ring of this compound is amenable to further functionalization through both electrophilic substitution and modern cross-coupling methodologies. The presence of two different halogen atoms (bromine and chlorine) at distinct positions offers opportunities for selective and sequential modifications.

Regioselective Electrophilic Substitution on the Halogenated Ring

Further electrophilic substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The available positions for substitution are C5 and C6. The directing influences are as follows:

-NH₂ group (at C2): A powerful activating group and ortho-, para-director. It strongly directs incoming electrophiles to the C5 (para) position.

-COOH group (at C1): A deactivating group and meta-director. It directs incoming electrophiles to the C3 (occupied) and C5 positions.

-Cl group (at C4): A deactivating group and ortho-, para-director. It directs to the C3 (occupied) and C5 (ortho) positions.

-Br group (at C3): A deactivating group and ortho-, para-director. It directs to the C2 (occupied) and C4 (occupied) ortho positions, and the C6 (para) position.

Considering the combined influence of these groups, the C5 position is the most likely site for electrophilic attack. It is activated by being para to the strongly activating amino group and ortho to the chloro group, while also being meta to the deactivating carboxyl group. The C6 position is significantly less favored as it is only activated (para) by the deactivating bromo group and is ortho to the deactivating carboxyl group. Therefore, reactions such as nitration, further halogenation, or sulfonation are expected to proceed with high regioselectivity at the C5 position. mdpi.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The bromo and chloro substituents serve as handles for a variety of powerful transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. A key aspect of these reactions is the potential for chemoselectivity, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps. libretexts.org This allows for selective functionalization at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl halide with an organoboron reagent. It is widely used for creating biaryl structures or introducing alkyl, alkenyl, or benzyl (B1604629) groups. nih.govnih.gov For this compound, the reaction can be performed selectively at the C-Br bond using a palladium catalyst and a suitable base. nih.govrsc.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a method for C-C bond formation and the introduction of vinyl groups. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium and, similar to other cross-coupling reactions, would preferentially occur at the more reactive C-Br bond of the substrate. libretexts.org

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between the aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is a highly effective method for synthesizing arylalkynes. Studies on analogous substrates like 2-amino-3-bromopyridines have shown excellent yields in Sonogashira couplings, indicating that this compound would be a suitable substrate for this transformation, reacting selectively at the C3 position. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While the substrate already contains an amino group, this reaction could be used to introduce a different N-aryl or N-alkyl substituent at the C3 position by reacting the C-Br bond with a primary or secondary amine. libretexts.orgbeilstein-journals.org This would lead to the formation of a diaminobenzoic acid derivative.

Table 2: Overview of Cross-Coupling Reactions at the C3-Br Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | C-N |

Cyclization and Annulation Reactions for Heterocyclic Synthesis

The ortho-amino-carboxyl substitution pattern of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. These reactions typically involve condensation with a reagent that provides one or more carbon atoms to complete the new ring.

For example, reaction with formamide, orthoesters, or acid chlorides can lead to the formation of substituted quinazolin-4-ones. The initial step is the acylation of the amino group, followed by an intramolecular cyclization via condensation between the newly formed amide and the carboxylic acid group, with the elimination of water. The resulting heterocyclic products retain the bromo and chloro substituents, which can be used for further functionalization via the cross-coupling reactions described previously. This strategy allows for the construction of complex, polyfunctionalized heterocyclic scaffolds from a single starting material. indexcopernicus.comrjpbcs.com

Furthermore, the amino group and the adjacent bromo-substituent can be utilized in cyclization strategies. For instance, palladium-catalyzed intramolecular N-arylation could potentially be employed after converting the carboxylic acid to a less reactive functional group, leading to the formation of different heterocyclic cores. Annulation reactions involving the functional groups on the ring can lead to the synthesis of diverse polycyclic aromatic systems. researchgate.net

Table 3: Potential Heterocyclic Products from Cyclization Reactions

| Reagent | Intermediate | Final Heterocycle |

| Formic Acid / Formamide | N-Formyl derivative | 6-Bromo-7-chloro-quinazolin-4-one |

| Acetic Anhydride | N-Acetyl derivative | 6-Bromo-7-chloro-2-methyl-quinazolin-4-one |

| Phosgene / Triphosgene | Isatoic anhydride derivative | 6-Bromo-7-chloro-isatoic anhydride |

Applications of 2 Amino 3 Bromo 4 Chlorobenzoic Acid As a Precursor and Building Block

Strategic Intermediate in the Synthesis of Pharmaceutical Scaffolds

The anthranilic acid core is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net 2-Amino-3-bromo-4-chlorobenzoic acid serves as a strategic starting material for the synthesis of heterocyclic systems, particularly quinazolines and quinazolinones, which are prominent scaffolds in medicinal chemistry. researchgate.net The presence of the amino and carboxylic acid groups in an ortho relationship facilitates cyclization reactions to form these fused heterocyclic rings. researchgate.net

The general synthetic route involves the reaction of the anthranilic acid derivative with various reagents to construct the second ring. For instance, reaction with acid anhydrides or acid chlorides, followed by cyclization, can yield 2-substituted quinazolinones. Similarly, condensation with amides or nitriles can lead to the formation of diverse quinazoline (B50416) structures. organic-chemistry.orgorganic-chemistry.org

The bromine and chlorine substituents on the benzo ring of this compound are of particular importance. They modulate the electronic properties and lipophilicity of the final molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Furthermore, these halogen atoms provide reactive handles for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), enabling the introduction of additional molecular diversity to the quinazoline scaffold. This allows for the fine-tuning of biological activity and the development of potent and selective therapeutic agents. Derivatives of anthranilic acid have been investigated for a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Table 1: Pharmaceutical Scaffolds Derived from Anthranilic Acid Precursors

| Precursor Class | Reagent Example | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Substituted Anthranilic Acids | Acid Anhydrides | 2-Alkyl-quinazolin-4(3H)-one | Anticancer, Anti-inflammatory |

| Substituted Anthranilic Acids | Cyanamides | 2-Amino-quinazolin-4(3H)-one | Antiviral, Antimicrobial |

| Substituted Anthranilic Acids | Formamide | Quinazolin-4(3H)-one | Various |

Role in the Development of Agrochemical Active Ingredients

Halogenated aromatic carboxylic acids and their derivatives are crucial components in the agrochemical industry. nbinno.com Compounds structurally related to this compound, such as other chlorinated and brominated benzoic acids, serve as precursors or active ingredients in herbicides and fungicides. nbinno.comchemimpex.com The specific halogenation pattern on the aromatic ring is critical for biological efficacy, selectivity, and environmental persistence.

While specific data on the direct application of this compound in commercial agrochemicals is limited, its structural motifs are indicative of its potential in this sector. For example, 2-amino-4-chlorobenzoic acid is noted for its role in formulating herbicides and pesticides. chemimpex.com The mode of action for many benzoic acid-derived herbicides involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plant species. The substituents on the ring determine the molecule's ability to bind to auxin receptors and its metabolic stability within the plant.

The amino group in this compound can be chemically modified to produce a wide array of derivatives, such as amides, sulfonamides, or ureas, which are common functional groups in modern pesticides. These modifications can enhance herbicidal or fungicidal activity and tailor the compound's properties for specific applications, such as pre- or post-emergence weed control.

Utilization in the Design and Preparation of Functional Organic Materials

Anthranilic acid and its derivatives are valuable monomers for the synthesis of functional polymers. researchgate.netmdpi.com Specifically, polyanthranilic acid, a derivative of the well-known conducting polymer polyaniline, has garnered interest due to its enhanced properties. The incorporation of a carboxylic acid group on the polymer backbone improves solubility and processability, which are significant challenges for the parent polyaniline. mdpi.com Furthermore, the carboxylic acid provides a functional handle for post-polymerization modification, allowing the polymer's properties to be tuned for specific applications. researchgate.net

This compound can be envisioned as a monomer for creating highly functionalized conducting polymers. The electropolymerization or chemical oxidative polymerization of this monomer would lead to a polyaniline-type structure with the following features:

Enhanced Solubility: The carboxylic acid group would improve solubility in common organic solvents. mdpi.com

Modified Electronic Properties: The electron-withdrawing effects of the bromine and chlorine atoms would significantly alter the electronic bandgap and conductivity of the resulting polymer compared to unsubstituted polyanthranilic acid.

Sites for Cross-linking or Derivatization: The halogen atoms could potentially serve as sites for further reactions to create cross-linked networks or to graft other functional molecules onto the polymer backbone.

These tailored properties make such polymers candidates for applications in sensors, corrosion protection coatings, memory devices, and photovoltaic systems. researchgate.net

Contribution to Supramolecular Chemistry and Co-crystal Engineering

This compound is an exemplary molecule for studies in supramolecular chemistry and crystal engineering. Its combination of multiple functional groups capable of forming strong and directional non-covalent interactions makes it an ideal component for constructing co-crystals and other complex molecular assemblies. nih.govresearchgate.net

The key interactions that this molecule can participate in include:

Carboxylic Acid Dimer: The carboxylic acid group can form robust hydrogen-bonded homodimers, a common and predictable supramolecular synthon. researchgate.net

Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as acceptors. This allows for the formation of diverse hydrogen-bonding networks with other molecules (co-formers) that have complementary functional groups, such as pyridines or other carboxylic acids. researchgate.netacs.org

Halogen Bonding: Both the chlorine and bromine atoms can act as halogen bond donors, forming directional interactions with electron-donating atoms like oxygen or nitrogen. acs.org The presence of two different halogens offers the potential for selective or competitive halogen bonding, influencing the final crystal packing.

By carefully selecting co-formers, it is possible to engineer crystalline materials with desired architectures and properties. The formation of co-crystals can modify key physicochemical properties of a substance, such as solubility, melting point, and stability. The study of how molecules like this compound assemble in the solid state provides fundamental insights into molecular recognition and the rational design of new crystalline materials. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chlorobenzoic acid |

| 2-Amino-6-bromo-benzoic acid |

| 2-aminobenzoic acid |

| 4-BROMO-3-CHLOROBENZOIC ACID |

| Anthranilic acid |

| Polyaniline |

| Polyanthranilic acid |

| Quinazoline |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-bromo-4-chlorobenzoic acid, and how can regioselectivity be controlled?

- Methodological Answer : Sequential halogenation and amination are critical. Begin with a benzoic acid precursor, introducing bromine at position 3 via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or NBS). Chlorination at position 4 can be achieved with Cl₂/FeCl₃. The amino group is typically introduced via nitration followed by reduction (e.g., H₂/Pd-C) or direct amination using ammonia under high pressure. Steric and electronic effects from substituents influence regioselectivity; bromine’s bulk may hinder adjacent reactions, while electron-withdrawing groups direct substitutions to specific positions .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- HPLC/GC-MS : Analyze purity using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons near Br/Cl show distinct splitting).

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H···O interactions forming S(6) motifs) and crystal packing .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N–H stretch ~3300 cm⁻¹) groups .

Q. What solvent systems are optimal for recrystallization given its solubility profile?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradual addition of water or ethanol to induce crystallization. The compound’s low solubility in non-polar solvents (due to –COOH and –NH₂ groups) necessitates mixed-solvent systems. Thermal stability (mp ~170–175°C, extrapolated from analogs) should guide temperature control .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bromine at position 3 creates steric hindrance, limiting nucleophilic attacks at adjacent positions.

- Electronic Effects : Electron-withdrawing Br/Cl groups deactivate the ring, directing electrophilic substitutions to the less hindered position 5 (meta to –NH₂). For Suzuki couplings, the bromine acts as a better leaving group than chlorine due to lower bond dissociation energy .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular N–H···O bonds create rigid planar structures, while intermolecular O–H···O bonds form dimers (validated via X-ray). Use SHELXL for refinement, accounting for disorder caused by halogen atoms .

- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., for dimeric O–H···O interactions) .

Q. How can conflicting spectral data (e.g., NMR shift discrepancies) be resolved?

- Methodological Answer :

- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to compare with experimental data.

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers around the –COOH group) .

Q. What biological activity hypotheses are plausible based on structural analogs?

- Methodological Answer :

- Enzyme Modulation : Analogous 2-amino-4-bromo-3-fluorobenzoic acid shows antimicrobial activity against E. coli (MIC = 8 µg/mL). Test against Gram-negative/positive strains using broth microdilution .

- Dopamine Receptor Binding : The chloro and bromo substituents may enhance lipophilicity, improving blood-brain barrier penetration. Conduct radioligand assays on D2/D3 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.